molecular formula C20H32N4S B5992024 5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2-pyrrolidin-1-yl-1,3-thiazole

5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2-pyrrolidin-1-yl-1,3-thiazole

Cat. No.: B5992024
M. Wt: 360.6 g/mol
InChI Key: OGTJILJAPYFBDP-UHFFFAOYSA-N
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Description

5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2-pyrrolidin-1-yl-1,3-thiazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[45]decan-2-yl]methyl]-2-pyrrolidin-1-yl-1,3-thiazole typically involves multiple steps, starting from commercially available reagentsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2-pyrrolidin-1-yl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2-pyrrolidin-1-yl-1,3-thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2-pyrrolidin-1-yl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2-pyrrolidin-1-yl-1,3-thiazole apart is its unique combination of the spirocyclic core with the thiazole and pyrrolidine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2-pyrrolidin-1-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4S/c1-2-10-24(9-1)19-21-12-18(25-19)14-23-11-7-20(16-23)6-3-8-22(15-20)13-17-4-5-17/h12,17H,1-11,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTJILJAPYFBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(S2)CN3CCC4(C3)CCCN(C4)CC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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